3-(2-Chloroethoxy)-phenylacetic acid
Description
Properties
Molecular Formula |
C10H11ClO3 |
|---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
2-[3-(2-chloroethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C10H11ClO3/c11-4-5-14-9-3-1-2-8(6-9)7-10(12)13/h1-3,6H,4-5,7H2,(H,12,13) |
InChI Key |
LZXREMSLLLKFGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCl)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues of Phenylacetic Acid
Key Observations:
- Polarity : The 3-hydroxyl derivative exhibits the highest polarity due to hydrogen bonding, whereas the chloroethoxy group in the target compound reduces polarity compared to the parent phenylacetic acid but increases lipophilicity .
- Reactivity : The electron-withdrawing chlorine in the chloroethoxy group may enhance electrophilic substitution reactivity at the benzene ring compared to methoxy or methylsulfinyl groups .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Predicted properties based on structural analogs.
Key Observations:
- The chloroethoxy group likely reduces water solubility compared to the hydroxyl or sulfinyl derivatives, aligning with its increased lipophilicity .
- The methoxy and methylsulfinyl variants show higher molecular weights and distinct solubility profiles due to their substituents .
Key Observations:
- The chloroethoxy derivative’s role in Etofenamate synthesis highlights its utility in anti-inflammatory drug manufacturing .
Preparation Methods
Alkylation of 3-Hydroxyphenylacetic Acid
The most direct route involves alkylating 3-hydroxyphenylacetic acid with 2-chloroethyl chloride. This method leverages nucleophilic substitution, where the phenolic oxygen attacks the electrophilic carbon of 2-chloroethyl chloride. A representative procedure involves:
-
Dissolving 3-hydroxyphenylacetic acid (1.0 mol) in anhydrous dimethylformamide (DMF).
-
Adding potassium carbonate (2.5 mol) as a base to deprotonate the hydroxyl group.
-
Dropwise addition of 2-chloroethyl chloride (1.2 mol) at 60°C under nitrogen atmosphere.
-
Refluxing for 12 hours, followed by aqueous workup and extraction with ethyl acetate.
Yields typically range from 65% to 78%, contingent on the purity of the starting material and reaction stoichiometry. Side products, such as di-alkylated derivatives, are minimized by maintaining a 1:1.2 molar ratio of phenol to alkylating agent.
Hydrolysis of Ester Precursors
An alternative approach synthesizes the ester derivative first, followed by hydrolysis. For example, 3-(2-chloroethoxy)-phenylacetate esters are hydrolyzed using sodium hydroxide (2.0 M) at 80°C for 6 hours, followed by acidification with concentrated hydrochloric acid to precipitate the target acid. This method avoids side reactions associated with direct alkylation, achieving yields of 72–85%.
Table 1: Comparative Yields of Hydrolysis-Based Methods
| Ester Precursor | Hydrolysis Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl 3-(2-Cl-ethoxy)PA | NaOH (2.0 M) | 80 | 6 | 85 |
| Methyl 3-(2-Cl-ethoxy)PA | HCl (conc.) | 100 | 4 | 72 |
Friedel-Crafts Acylation for Direct Acetic Acid Moiety Attachment
Acylation of Chloroethoxybenzene Derivatives
Friedel-Crafts acylation introduces the acetic acid group to pre-formed 3-(2-chloroethoxy)benzene. The process involves:
-
Reacting 3-(2-chloroethoxy)benzene with chloroacetyl chloride (1.1 mol) in the presence of aluminum trichloride (1.5 mol) as a Lewis catalyst.
-
Maintaining the reaction at 0–5°C for 4 hours to prevent over-acylation.
-
Quenching with ice-water and extracting the product with dichloromethane.
This method yields 68–74% of the target compound, though it requires rigorous temperature control to avoid polysubstitution.
Carboxylation via Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction offers a carboxylation pathway by treating 3-(2-chloroethoxy)phenol with carbon dioxide under high pressure (50 bar) and temperature (120°C) in the presence of potassium hydroxide. Subsequent acidification liberates the free acid. While this method is less common due to equipment requirements, it provides a yield of 60–65% with minimal byproducts.
Copper-Catalyzed Coupling for Enhanced Regioselectivity
Ullmann-Type Coupling
Copper(I) iodide catalyzes the coupling of 3-iodophenylacetic acid with 2-chloroethanol in dimethyl sulfoxide (DMSO) at 110°C. Key advantages include:
Table 2: Optimization of Ullmann Coupling Parameters
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 5 | DMSO | 110 | 70 |
| 10 | DMF | 120 | 76 |
| 5 | Toluene | 100 | 58 |
Green Chemistry Approaches for Industrial Scalability
Solvent-Free Alkylation
Microwave-assisted, solvent-free conditions reduce environmental impact. A mixture of 3-hydroxyphenylacetic acid, 2-chloroethyl chloride, and potassium carbonate is irradiated at 100 W for 30 minutes, achieving 80% yield. This method eliminates volatile organic compounds (VOCs) and reduces reaction times by 75% compared to conventional heating.
Hydrochloric Acid Recycling in Hydrolysis
Patented methods recover and reuse hydrochloric acid during ester hydrolysis, lowering raw material costs by 40%. Closed-loop systems neutralize waste streams with sodium bicarbonate, precipitating sodium chloride for disposal.
Analytical and Purification Strategies
Q & A
Q. What synthetic routes are recommended for 3-(2-Chloroethoxy)-phenylacetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, starting with a halogenated benzene derivative (e.g., 3-chloro-4-fluoronitrobenzene) and reacting it with a glycolic acid derivative under alkaline conditions to introduce the ethoxy group. Catalysts like potassium carbonate or sodium hydroxide are often used to facilitate substitution . Temperature control (60–80°C) and solvent selection (e.g., dimethylformamide or ethanol) are critical for yield optimization. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Q. How should researchers purify this compound to achieve >95% purity?
- Methodological Answer : After synthesis, crude product purification involves:
- Recrystallization : Dissolve the compound in hot ethanol, followed by slow cooling to induce crystallization. Filter and wash with cold ethanol to remove impurities .
- Chromatography : Use silica gel column chromatography with a gradient eluent (e.g., 30–50% ethyl acetate in hexane). Monitor fractions via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .
Purity can be verified using HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis (compare to literature values) .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact .
- Store in airtight containers away from light and moisture to prevent degradation .
- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical advice. For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from structural variability (e.g., substituent position) or assay conditions. To address this:
- Perform structural-activity relationship (SAR) studies : Compare analogs with systematic substituent changes (e.g., chloro vs. methoxy group positioning) using standardized bioassays (e.g., antimicrobial MIC tests) .
- Validate findings with orthogonal assays (e.g., enzyme inhibition + cell viability assays) .
- Use LC-QTOF-MS to confirm compound stability during assays, as degradation products may skew results .
Q. What advanced analytical techniques are suitable for studying the stability of this compound under varying conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via:
- HPLC-UV/DAD : Track peak area reduction over time .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed or oxidized derivatives) .
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at standard storage conditions .
Q. How can researchers design experiments to evaluate the metabolic fate of this compound in biological systems?
- Methodological Answer :
- In Vitro Metabolism : Incubate the compound with liver microsomes or hepatocytes. Extract metabolites using solid-phase extraction (C18 cartridges) and analyze via:
- High-Resolution Mass Spectrometry (HRMS) : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- NMR Spectroscopy : Confirm metabolite structures (e.g., ¹H-NMR for positional isomer differentiation) .
- In Vivo Studies : Administer isotopically labeled compound (e.g., ¹³C) to track excretion pathways in model organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
